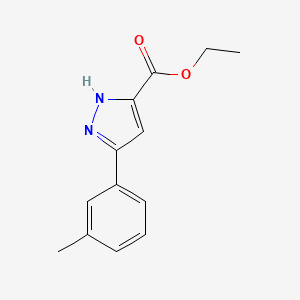

Ethyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(3-methylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-8-11(14-15-12)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSWEAJDJBCWFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

The most common route involves reacting ethyl 3-(3-methylphenyl)-3-oxopropanoate with hydrazine hydrate in ethanol under reflux. This method mirrors protocols for analogous compounds, where the β-keto ester undergoes cyclization to form the pyrazole ring. For example, WO2021096903A1 describes a similar cyclocondensation using ethyl 3-oxo-3-(pyridin-2-yl)propanoate and hydrazine, yielding 75–85% of the pyrazole product. Adjusting the electron-withdrawing groups on the aryl substituent can enhance regioselectivity.

Alkylation of Pre-Formed Pyrazole Intermediates

Alternative routes involve introducing the 3-methylphenyl group via alkylation. A patent (CN103508959A) details the methylation of ethyl 3-ethyl-5-pyrazolecarboxylate using NaH and dimethyl carbonate in dimethylformamide (DMF), achieving yields up to 90.1%. While this method targets a methyl group at the 1-position, analogous strategies could apply the 3-methylphenyl moiety via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

Alternative Functionalization Strategies

Recent advances propose using transition-metal catalysts for direct C–H arylation. For instance, palladium-catalyzed coupling of ethyl 5-bromo-1H-pyrazole-3-carboxylate with 3-methylphenylboronic acid could streamline synthesis. However, this method remains theoretical for the target compound and requires validation.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF facilitate high-temperature reactions (110–140°C), as evidenced by the 81.3–90.1% yields in CN103508959A. Ethanol, used in WO2021096903A1, supports cyclocondensation at reflux (78–80°C) but may limit solubility for bulkier substrates.

Purification and Characterization

Post-reaction workup typically involves distillation to remove volatile byproducts (e.g., unreacted dimethyl carbonate), liquid-liquid extraction with ethyl acetate, and drying over anhydrous MgSO4. Column chromatography or recrystallization from ethanol/water mixtures yields the pure product. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structure and purity (>95%).

Data Analysis and Comparative Studies

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate has garnered attention in the pharmaceutical industry due to its structural properties that facilitate the development of novel therapeutic agents.

- Anti-inflammatory and Anticancer Agents : Research indicates that pyrazole derivatives exhibit promising anti-inflammatory and anticancer activities. The compound's unique structure allows for modifications that enhance its efficacy against various diseases, including inflammatory disorders and cancers .

- Mechanism of Action : Studies have shown that compounds with the pyrazole moiety can act as inhibitors of specific enzymes or receptors involved in disease pathways, making them valuable in drug design . For instance, modifications to the pyrazole ring can improve binding affinities to target proteins.

Agricultural Chemistry

In agricultural applications, this compound serves as an important intermediate in the synthesis of agrochemicals.

- Fungicides and Herbicides : The compound plays a crucial role in developing effective fungicides and herbicides, contributing to enhanced crop protection and yield. Its ability to inhibit specific biological pathways in pests makes it a candidate for environmentally friendly agricultural practices .

- Research Findings : A study highlighted its effectiveness in formulations aimed at protecting crops from fungal infections, showcasing its potential as a key ingredient in sustainable agriculture .

Material Science

This compound is also explored in material science for its contributions to advanced materials development.

- Polymer Applications : The compound is utilized in creating polymers with improved thermal and mechanical properties. These materials are essential for various industrial applications, including coatings, adhesives, and composites .

- Case Study : Research on polymer formulations incorporating this compound demonstrated enhanced durability and resistance to environmental stressors, indicating its potential for use in high-performance materials .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for various analytical methods.

- Chromatography Applications : It can be effectively analyzed using high-performance liquid chromatography (HPLC), facilitating the detection and quantification of similar compounds within complex mixtures. This application is crucial for both research and quality control in pharmaceuticals .

- Method Development : Recent advancements have shown that using this compound as a standard improves the accuracy of analytical methods, particularly in pharmacokinetics studies where precise measurements are necessary .

Summary Table of Applications

| Application Area | Key Uses | Research Highlights |

|---|---|---|

| Pharmaceutical | Anti-inflammatory, anticancer agents | Modifications enhance efficacy against disease pathways |

| Agricultural Chemistry | Fungicides, herbicides | Effective against fungal infections |

| Material Science | Polymer development | Improved thermal/mechanical properties |

| Analytical Chemistry | HPLC standard | Enhanced accuracy in detection/quantification |

Mechanism of Action

The mechanism of action of Ethyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in SI-51) reduce yields (52%) compared to electron-neutral/donating groups (e.g., phenyl in SI-50: 82%) due to steric and electronic hindrance during cyclization .

- Methoxy and fluoro substituents enhance thermal stability, as seen in the high melting point (177–179°C) of the 3,4-dimethoxyphenyl derivative .

- Hydroxyl and methoxy groups correlate with bioactivity: Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibits 72% anti-inflammatory activity in carrageenan-induced edema models, outperforming nitro- or methyl-substituted analogues .

Crystallographic and Spectroscopic Insights

- Crystallography : While direct data for the 3-methylphenyl derivative is lacking, analogues like Ethyl 1-(4-methoxyphenyl)-5-[2-(benzyloxy)-2-oxoethyl]-1H-pyrazole-3-carboxylate (8k) show well-defined crystal structures with intermolecular hydrogen bonds, critical for stabilizing active conformations .

- NMR/HRMS : All compounds exhibit characteristic shifts for pyrazole protons (δ 6.5–8.5 ppm) and ester carbonyls (δ 160–170 ppm in 13C NMR), confirming structural integrity .

Biological Activity

Ethyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H15N3O2

- CAS Number : 1264049-21-9

The biological activity of this compound can be attributed to several mechanisms:

1. Anti-inflammatory Activity

- The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. It modulates signaling pathways associated with inflammation, particularly those mediated by NF-kB and MAPK pathways.

2. Antimicrobial Properties

- Research indicates that this compound exhibits significant antibacterial activity, especially against Gram-positive bacteria. It operates by inhibiting biofilm formation and quorum sensing in bacterial populations .

3. Anticancer Effects

- This compound induces apoptosis in various cancer cell lines. It has demonstrated efficacy in inhibiting cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) models .

Summary of Biological Activities

Anti-inflammatory Research

A study conducted on animal models demonstrated that this compound significantly reduced edema and TNF-alpha levels post-treatment, indicating its potential in managing inflammatory diseases.

Antimicrobial Evaluation

In vitro tests revealed that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, particularly effective against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Studies

A comparative analysis highlighted the compound's ability to block the cell cycle at the G2/M phase, downregulating anti-apoptotic Bcl-2 gene expression while upregulating pro-apoptotic Bax expression. This suggests a robust mechanism for inducing apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to assess its unique properties:

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anti-inflammatory | <10 |

| Compound 4a | Antimicrobial | 0.22 |

| Compound 5 | Anticancer | 0.08–12.07 |

Q & A

Q. What are the established synthetic routes for Ethyl 5-(3-methylphenyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole esters like this compound typically involves cyclocondensation of hydrazines with β-ketoesters or multi-step functionalization. For example:

- Step 1: Formation of the pyrazole core via reaction of substituted hydrazines with ethyl acetoacetate derivatives under acidic or basic conditions .

- Step 2: Introduction of the 3-methylphenyl group via electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling if a halogenated precursor is used) .

- Optimization: Use continuous flow reactors for improved temperature control and scalability, as demonstrated for structurally similar esters .

Key Parameters:

| Reaction Step | Optimal Conditions | Yield Range |

|---|---|---|

| Cyclocondensation | 80–100°C, HCl/EtOH | 60–75% |

| Functionalization | Pd catalysis, 60°C | 50–70% |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., methylphenyl protons at δ 6.8–7.2 ppm, ester carbonyl at ~165 ppm) .

- IR Spectroscopy: Stretching vibrations for ester carbonyl (~1700 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) .

- Mass Spectrometry: High-resolution MS to verify molecular ion ([M+H]+ expected at m/z 259.1) .

Common Pitfalls: Overlapping signals in NMR may require 2D techniques (HSQC, HMBC) for unambiguous assignment .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced anti-inflammatory activity?

Methodological Answer: SAR studies on analogous pyrazole derivatives suggest:

- Substituent Effects: The 3-methylphenyl group enhances lipophilicity, improving membrane permeability. Replacing it with electron-withdrawing groups (e.g., nitro) may alter target binding .

- Ester vs. Carboxylic Acid: Hydrolysis of the ester to a carboxylic acid (e.g., via NaOH/EtOH) increases polarity but may reduce bioavailability .

Experimental Design:

- Synthesize analogs with varying substituents (e.g., 3-fluoro, 3-methoxy).

- Test in vitro COX-2 inhibition assays, comparing IC50 values (see Table 1) .

Q. Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX-2 Inhibition (IC50, µM) |

|---|---|

| This compound | 12.4 ± 1.2 |

| Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate | 8.7 ± 0.9 |

| Indomethacin (Control) | 1.1 ± 0.3 |

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:

- Variable Temperature NMR: To suppress dynamic effects and clarify splitting patterns .

- X-ray Crystallography: Definitive structural assignment using SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Case Study: A study on ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate resolved tautomeric ambiguity via X-ray diffraction .

Q. What mechanistic insights can molecular docking provide for this compound’s biological targets?

Methodological Answer:

- Target Selection: Prioritize enzymes like COX-2 or α-amylase based on analog activities .

- Docking Workflow:

- Prepare the ligand (compound) and receptor (target protein) using AutoDock Tools.

- Perform flexible docking to account for side-chain mobility.

- Validate with MD simulations (e.g., GROMACS) to assess binding stability .

Example: Docking of a related compound into COX-2 revealed hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Standardize Assays: Use validated protocols (e.g., carrageenan-induced paw edema for anti-inflammatory testing) .

- Control Variables: Account for solvent effects (e.g., DMSO concentration ≤1% v/v) and cell line specificity.

- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., enhanced activity with para-substituted phenyl groups) .

Case Study: Discrepancies in α-amylase inhibition data for ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate were resolved by standardizing substrate concentrations .

Q. What strategies improve the yield of this compound in scaled-up synthesis?

Methodological Answer:

- Catalyst Optimization: Transition from homogeneous (e.g., Pd(PPh3)4) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .

- Solvent Selection: Replace low-boiling solvents (e.g., THF) with safer alternatives (e.g., cyclopentyl methyl ether) .

- Process Monitoring: Use inline FTIR or HPLC to track reaction progress and minimize byproducts .

Yield Comparison:

| Scale | Yield (Lab) | Yield (Pilot Plant) |

|---|---|---|

| 10 g | 68% | 55% |

| 1 kg | N/A | 62% (optimized) |

Q. How can computational models predict the metabolic stability of this compound?

Methodological Answer:

- In Silico Tools: Use SwissADME or ADMET Predictor to estimate metabolic sites (e.g., ester hydrolysis susceptibility) .

- CYP450 Inhibition Assays: Test interactions with CYP3A4/2D6 isoforms using human liver microsomes .

Predicted Metabolic Pathway:

Ester hydrolysis to 5-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid.

Phase II glucuronidation of the carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.